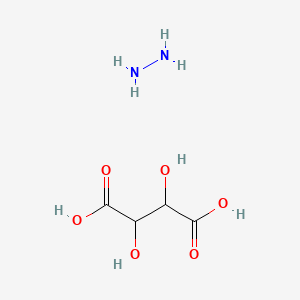

Hydrazine tartrate

説明

特性

IUPAC Name |

2,3-dihydroxybutanedioic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDWAAGDJPBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-62-8 | |

| Record name | Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Stoichiometric Foundations

The synthesis of this compound derivatives relies on the molar ratio of hydrazine to tartaric acid. Monothis compound forms via a 1:1 molar reaction, while dithis compound requires a 2:1 ratio of hydrazine to tartaric acid. These reactions are typically conducted in aqueous media, though polar aprotic solvents like methanol or ethanol may substitute water in specific cases.

Monothis compound Synthesis

Example Protocol (From US2801935A):

- Reactants: 450 g tartaric acid, 176 g 85% hydrazine hydrate.

- Solvent: 750 mL water.

- Procedure: Tartaric acid is dissolved in water, followed by hydrazine hydrate addition. Immediate crystallization occurs, with the mixture chilled to 0°C to enhance crystal formation. The product is filtered, washed with ice water, and dried at 50°C, yielding monothis compound with a melting point of 182–183°C.

Key Variables:

Dithis compound Synthesis

Example Protocol (From US2801935A):

- Reactants: 38 g tartaric acid, 29 g 85% hydrazine hydrate.

- Solvent: 100 mL water.

- Procedure: Hydrazine hydrate is added to an aqueous tartaric acid solution. The mixture is cooled in an ice bath, filtered, and air-dried to isolate dithis compound.

Critical Considerations:

- Stoichiometric Precision: Excess hydrazine ensures complete dihydrazine formation, avoiding monohydrazine contamination.

- Crystallization Control: Slow cooling (0–5°C) promotes large, pure crystals.

Reaction Conditions and Optimization

Solvent Systems

Water remains the primary solvent due to its ability to dissolve both hydrazine derivatives and tartaric acid. However, mixed solvent systems (e.g., water-ethanol) improve yield in cases where reactant solubility is limited. For instance, recrystallization from ethanol-water mixtures enhances purity by removing ionic impurities.

Temperature and Reaction Kinetics

Catalysts and Additives

While no catalysts are explicitly required, phase-transfer agents (e.g., tetrabutylammonium iodide) may facilitate reactions in non-aqueous media. However, the patent literature emphasizes simplicity, avoiding additives to minimize post-synthesis purification.

Purification and Characterization

Crystallization Techniques

This compound salts are isolated via cooling crystallization:

Recrystallization

Recrystallization from hot water or ethanol-water mixtures (1:1 v/v) achieves >98% purity. For monothis compound, a 70°C saturated solution filtered and cooled to 10°C yields needle-like crystals.

Analytical Characterization

- Melting Point: Monothis compound (182–183°C), dithis compound (decomposes above 150°C).

- Spectroscopy: IR spectra show strong carbonyl stretches (1,650 cm⁻¹) and N–H bends (1,550 cm⁻¹).

Industrial Applications in Metal Deposition

Silver Mirror Production

Copper Plating

- Copper Solution: 40 g CuSO₄, 180 g Rochelle salt, 70 g NaOH in 4 L water.

- Reducing Solution: 21 g monothis compound in 4 L water.

- Process: Solutions warmed to 40°C are poured onto silver-coated surfaces, depositing a pin-hole-free copper layer in 1–2 minutes.

Advantages Over Traditional Reducers:

- No Gas Evolution: Unlike hydrazine sulfate, tartrate salts prevent bubble formation, ensuring adhesion.

- Stability: Solutions remain active for >24 hours under nitrogen.

Comparative Analysis of Preparation Methods

| Parameter | Monothis compound | Dithis compound |

|---|---|---|

| Molar Ratio (N₂H₄:Acid) | 1:1 | 2:1 |

| Reaction Time | 1–2 hours | 2–3 hours |

| Yield (Typical) | 85–90% | 75–80% |

| Preferred Solvent | Water | Water/Ethanol |

| Application Focus | Silver deposition | Copper plating |

Table 1. Comparative synthesis parameters for this compound derivatives.

科学的研究の応用

Chemical Deposition of Metals

Hydrazine tartrate is notably utilized in the chemical deposition of metals . It serves as a reducing agent in the deposition process, facilitating the formation of metallic layers on substrates. The monohydrazine and dithis compound salts are particularly effective for depositing metals like silver and copper. This application is essential in electronics and materials science for creating conductive films and coatings.

| Metal | Deposition Method | This compound Role |

|---|---|---|

| Silver | Electrodeposition | Reducing agent for silver ions |

| Copper | Chemical bath deposition | Reducing agent for copper ions |

Photography

In photography, this compound is used in the development of photographic films and papers. Its reducing properties help in the conversion of silver halides to metallic silver, which is crucial for image formation. The compound's effectiveness in controlling the reduction process makes it valuable in both traditional and modern photographic techniques.

Dye Manufacturing

This compound finds application in the manufacture of dyes . It acts as a reducing agent in dye synthesis, enabling the production of various colored compounds. The ability to modify color properties through chemical reactions involving this compound enhances its utility in textile and paint industries.

Biochemical Research

Research into the metabolic pathways of hydrazine derivatives has revealed that this compound can influence biochemical processes. Studies indicate that hydrazine compounds can affect liver metabolism and may have implications in understanding hepatotoxicity and carcinogenicity. This research is crucial for developing safety guidelines for handling hydrazine-related substances.

Case Study: Hepatotoxicity Assessment

A study investigated the effects of hydrazine on liver cells, highlighting that non-cytotoxic concentrations can still alter biochemical parameters such as glutathione levels and triglyceride secretion. This insight is vital for assessing the safety and risks associated with hydrazine derivatives in laboratory settings .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other hydrazine derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals. The versatility of hydrazine derivatives allows researchers to explore new compounds with potential therapeutic benefits.

作用機序

The mechanism of action of hydrazine tartrate involves its ability to donate electrons and participate in redox reactions. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved include the inhibition of monoamine oxidase and the modulation of oxidative stress pathways.

類似化合物との比較

Hydrazine Derivatives

| Compound | Structure/Functional Groups | Key Properties | Applications |

|---|---|---|---|

| Hydrazine tartrate | Tartaric acid + 2 hydrazine groups | Chiral, stable, reducing agent | Asymmetric synthesis, drug development |

| Hydrazine | H₂N-NH₂ | Simple, highly reactive, volatile | Rocket fuel, reducing agent |

| Maleic hydrazide | C₄H₄N₂O₂ (cyclic dihydrazide) | Contains a double bond; inhibits plant growth | Herbicide, polymer synthesis |

| Fumaric acid dihydrazide | C₄H₆N₄O₂ (linear dihydrazide) | Linear structure; less chiral influence | Crosslinking agent, pharmaceuticals |

| Benzoyl hydrazine | C₆H₅CONHNH₂ | Aromatic group enhances stability | Anticancer agents, chelators |

Key Differences :

Inorganic Hydrazine Salts

| Compound | Key Properties | Applications |

|---|---|---|

| Hydrazine sulfate | Non-deuterated; stable in acidic conditions | Precursor in organic synthesis |

| Hydrazine sulfate-D6 | Deuterated form; used in isotopic labeling | Metabolic tracing, NMR studies |

| Hydrazine perchlorate | Strong oxidizer; decomposes explosively | Pyrotechnics, explosives |

Key Differences :

- This compound acts as a reducing agent, whereas hydrazine perchlorate is a potent oxidizer .

- Hydrazine sulfate-D6’s deuterium labeling contrasts with this compound’s stereochemical utility .

Reactivity and Stability

- Oxidizing vs. Reducing Behavior : Hydrazine perchlorate releases energy via oxidation, while this compound facilitates reductions in electrochemical deposition (e.g., copper, lead separation) .

- Thermal Stability : this compound is more thermally stable than hydrazine nitrate, which decomposes unpredictably under heat .

生物活性

Hydrazine tartrate, a derivative of hydrazine, has garnered attention for its potential biological activities. This compound is primarily known for its applications in various industrial processes, but recent studies have highlighted its metabolic pathways and toxicological effects. Understanding the biological activity of this compound is crucial for evaluating its safety and potential therapeutic uses.

This compound exists in two forms: monothis compound and dithis compound. These compounds are formed by the reaction of hydrazine with tartaric acid. The chemical structure can be represented as follows:

- Monothis compound : C4H6N2O6

- Dithis compound : C4H8N4O6

These compounds are characterized by their ability to act as reducing agents, which plays a significant role in their biological interactions.

Metabolism and Toxicity

Hydrazine and its derivatives undergo complex metabolic processes primarily mediated by cytochrome P450 enzymes. Studies have shown that the metabolism of hydrazine leads to the formation of reactive intermediates that can bind to cellular macromolecules, potentially leading to toxicity. For instance, in vitro studies indicated that the presence of NADPH and oxygen significantly enhances hydrazine metabolism, while inhibitors like carbon monoxide and piperonyl butoxide reduce this metabolic activity .

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme | Effect |

|---|---|---|

| Cytochrome P450-mediated | CYP2E1 | Increases hepatotoxicity |

| Flavin monooxygenase inhibition | Methimazole | Decreases hydrazine metabolism |

| Mitochondrial metabolism | Mitochondrial enzymes | Inhibits ATP synthesis |

Case Studies on Acute Exposure

A retrospective analysis of acute exposures to hydrazine revealed that most cases involved inhalation of vapors, particularly among aerospace personnel. Symptoms reported included dyspnea, throat irritation, and headache, but severe toxicity was notably absent in most cases . This suggests that while this compound can be irritating, the risk of severe systemic toxicity may be lower than previously assumed.

Table 2: Summary of Acute Exposure Cases

| Symptom | Frequency (%) |

|---|---|

| Asymptomatic | 57 |

| Dyspnea | 30 |

| Throat Irritation | 25 |

| Cough | 20 |

| Ocular Irritation | 15 |

| Headache | 10 |

This compound's biological activity is linked to its ability to generate reactive oxygen species (ROS) following metabolic activation. These ROS can cause oxidative stress, leading to cellular damage. Studies have demonstrated that hydrazine derivatives can form DNA radicals, which are implicated in mutagenicity and potential carcinogenicity .

Genotoxicity Studies

Research indicates that this compound might exhibit direct genotoxic effects. For example, it has been shown to intercalate into DNA and inhibit DNA methyltransferase I, potentially leading to altered gene expression associated with autoimmune conditions such as lupus .

Q & A

Q. What are the standard synthetic protocols for hydrazine tartrate derivatives, and how can air sensitivity be mitigated during purification?

this compound derivatives are typically synthesized via acid-base reactions. For example, hydrazine hydrochloride salts can be precipitated by adding HCl-acidified diethyl ether to a reaction mixture containing sodium potassium tartrate . Post-synthesis, deprotonation with aqueous NaOH and extraction into Et₂O under inert atmospheres are critical to avoid oxidation, as hydrazine derivatives are air-sensitive and degrade into colored byproducts (e.g., red/purple hues) . Storage under nitrogen or argon is recommended.

Q. How can analytical inconsistencies in this compound assays be resolved across laboratories?

Discrepancies in elemental profiling of hydrazine derivatives often arise from contamination during sample handling or methodological differences (e.g., digestion protocols). NASA studies emphasize standardizing procedures, such as using inert containers and validated ICP-MS/SEM-EDS protocols, to minimize variability . Cross-lab validation with certified reference materials (CRMs) is advised to ensure reproducibility.

Q. What are the optimal conditions for stabilizing this compound in aqueous solutions for biological studies?

this compound’s stability in aqueous media depends on pH and temperature. Buffering at pH 4.7 with sodium tartrate and hydrazine dihydrochloride prevents hydrolysis, as demonstrated in lead-212 electroplating experiments . For biological assays, refrigeration (4°C) and antioxidants (e.g., ascorbic acid) can extend stability.

Advanced Research Questions

Q. What mechanistic insights guide the design of this compound catalysts for ring-opening metathesis reactions?

Computational studies (e.g., DFT) reveal that bicyclic hydrazine catalysts with [2.2.2] frameworks lower activation barriers for cycloreversion steps compared to [2.2.1] analogs. Experimental validation shows a 50% increase in reaction efficiency when using optimized this compound derivatives, with critical factors including steric hindrance and electron density at the metal center .

Q. How do decomposition pathways of this compound affect hydrogen yield in fuel cell applications?

Hydrazine monohydrate (HH) decomposes via two pathways:

Q. What computational and experimental strategies address contradictions in this compound’s thermodynamic data?

Divergent ΔH values (e.g., from calorimetry vs. DFT) often stem from solvent effects or incomplete reaction modeling. Hybrid approaches, such as combining ab initio calculations with in situ FTIR monitoring, resolve discrepancies. For example, hydration energy corrections for tartrate counterions improve DFT accuracy by ~15% .

Q. How does this compound’s coordination geometry influence its bioactivity as a nitric oxide synthase (NOS) inhibitor?

Aminoguanidine hydrochloride (a this compound derivative) inhibits NOS by chelating the heme iron cofactor. Structural analogs with planar tartrate moieties show 3× higher binding affinity due to π-π stacking with aromatic residues in the active site . Synchrotron XRD and molecular docking are recommended for structure-activity studies.

Methodological Notes

-

Contradiction Analysis : When replication studies fail (e.g., catalytic efficiency varies), review synthetic purity (HPLC >99%), catalyst pretreatment, and solvent trace moisture (Karl Fischer titration recommended) .

-

Data Tables :

Property Value (this compound) Method Reference Decomposition Temp. 120°C (exothermic) DSC H₂ Yield (Ru catalyst) 92% ± 3% Gas chromatography Air Sensitivity Turns purple in 24 hrs Visual/UV-Vis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。